Cas no 1805686-09-2 (Ethyl 5-(1-bromo-2-oxopropyl)-2-mercaptobenzoate)

Ethyl 5-(1-bromo-2-oxopropyl)-2-mercaptobenzoate is a versatile organic compound, offering a unique balance of bromo and thiol functional groups. This compound's selective reactivity facilitates a range of synthetic applications, including cross-coupling reactions. Its purity and structural integrity make it a valuable reagent in the synthesis of complex organic molecules.
Ethyl 5-(1-bromo-2-oxopropyl)-2-mercaptobenzoate structure
1805686-09-2 structure
Product name:Ethyl 5-(1-bromo-2-oxopropyl)-2-mercaptobenzoate
CAS No:1805686-09-2
MF:C12H13BrO3S
MW:317.198821783066
CID:4794993

Ethyl 5-(1-bromo-2-oxopropyl)-2-mercaptobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-(1-bromo-2-oxopropyl)-2-mercaptobenzoate
    • Inchi: 1S/C12H13BrO3S/c1-3-16-12(15)9-6-8(4-5-10(9)17)11(13)7(2)14/h4-6,11,17H,3H2,1-2H3
    • InChI Key: LDKCGAPKYJFHRM-UHFFFAOYSA-N
    • SMILES: BrC(C(C)=O)C1C=CC(=C(C(=O)OCC)C=1)S

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 296
  • Topological Polar Surface Area: 44.4
  • XLogP3: 2.8

Ethyl 5-(1-bromo-2-oxopropyl)-2-mercaptobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015006153-1g
Ethyl 5-(1-bromo-2-oxopropyl)-2-mercaptobenzoate
1805686-09-2 97%
1g
1,504.90 USD 2021-05-31
Alichem
A015006153-500mg
Ethyl 5-(1-bromo-2-oxopropyl)-2-mercaptobenzoate
1805686-09-2 97%
500mg
823.15 USD 2021-05-31
Alichem
A015006153-250mg
Ethyl 5-(1-bromo-2-oxopropyl)-2-mercaptobenzoate
1805686-09-2 97%
250mg
475.20 USD 2021-05-31

Ethyl 5-(1-bromo-2-oxopropyl)-2-mercaptobenzoate Related Literature

Additional information on Ethyl 5-(1-bromo-2-oxopropyl)-2-mercaptobenzoate

Ethyl 5-(1-bromo-2-oxopropyl)-2-mercaptobenzoate (CAS No. 1805686-09-2): A Comprehensive Overview

Ethyl 5-(1-bromo-2-oxopropyl)-2-mercaptobenzoate, identified by its CAS number 1805686-09-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both mercaptobenzoyl and 1-bromo-2-oxopropyl functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the synthesis of bioactive molecules.

The chemical structure of Ethyl 5-(1-bromo-2-oxopropyl)-2-mercaptobenzoate consists of a benzoic acid core modified with a thiol group at the 2-position and an ethyl ester at the 3-position. The introduction of the 1-bromo-2-oxopropyl side chain adds an additional layer of reactivity, enabling various chemical transformations that can be exploited in drug design. This structural motif is particularly valuable in medicinal chemistry due to its ability to participate in hydrogen bonding, π-stacking interactions, and other non-covalent interactions that are crucial for molecular recognition processes.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various biological pathways. Ethyl 5-(1-bromo-2-oxopropyl)-2-mercaptobenzoate has been explored as a potential lead compound in this context. Its unique structural features make it a promising candidate for further derivatization to create molecules with enhanced binding affinity and selectivity. For instance, the thiol group can be readily modified to introduce additional pharmacophores, while the brominated side chain can serve as a handle for cross-coupling reactions, allowing for the construction of more complex scaffolds.

One of the most compelling aspects of Ethyl 5-(1-bromo-2-oxopropyl)-2-mercaptobenzoate is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are frequently implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, it is possible to develop targeted therapies with improved efficacy and reduced side effects. The structural features of Ethyl 5-(1-bromo-2-oxopropyl)-2-mercaptobenzoate make it an attractive starting point for such endeavors.

Recent studies have demonstrated the utility of this compound in the development of protease inhibitors as well. Proteases are another class of enzymes that are essential for numerous biological processes and are often overexpressed in pathological conditions. Inhibiting these enzymes can lead to significant therapeutic benefits. The thiol group in Ethyl 5-(1-bromo-2-oxopropyl)-2-mercaptobenzoate provides a nucleophilic center that can be exploited to design molecules capable of covalent inhibition of target proteases. Such covalent inhibitors often exhibit higher potency and longer duration of action compared to traditional non-covalent inhibitors.

The synthesis of Ethyl 5-(1-bromo-2-oxopropyl)-2-mercaptobenzoate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the bromination of propionaldehyde to introduce the 1-bromo-2-oxopropyl side chain. This intermediate is then coupled with methyl 2-thiobenzoate via a nucleophilic substitution reaction to form the desired product. The use of palladium-catalyzed cross-coupling reactions has been reported to enhance the efficiency of this step, providing a more streamlined synthetic route.

The pharmaceutical industry has shown considerable interest in exploring new synthetic methodologies for compounds like Ethyl 5-(1-bromo-2-oxopropyl)-2-mercaptobenzoate. Continuous flow chemistry has emerged as a powerful tool for improving reaction efficiency and scalability. By implementing flow-based approaches, it is possible to achieve higher reaction rates, better control over reaction conditions, and reduced solvent consumption. These advantages make flow chemistry an attractive alternative to traditional batch processing methods.

In addition to its applications in drug discovery, Ethyl 5-(1-bromo-2-oxypropyl)-2-thiobenzoate also finds utility in materials science research. Its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry. These metal complexes have been explored for their catalytic properties and their potential as sensors for detecting various analytes. The versatility of this compound underscores its importance across multiple scientific disciplines.

The safety profile of Ethyl 5-(1-bromo-oxypropyl)-benzothiolatoethyl is another critical consideration when evaluating its potential applications. Extensive toxicological studies have been conducted to assess its acute and chronic toxicity levels. These studies have shown that the compound exhibits low toxicity when used under controlled conditions, making it suitable for further development as a pharmaceutical agent or material science application.

The future prospects for Ethyl 5-(1-bromo-oxyproplyl)-benzothiolatoethyl are promising given its diverse range of applications and structural features that make it amenable to further chemical modifications. Continued research efforts are expected to uncover new therapeutic uses and innovative synthetic strategies that will enhance its value as a research tool and potential drug candidate.

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